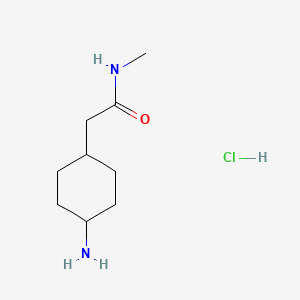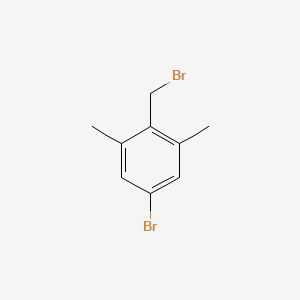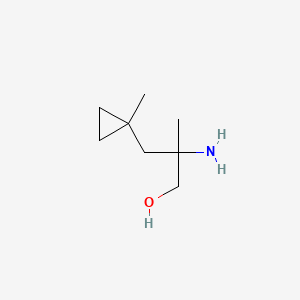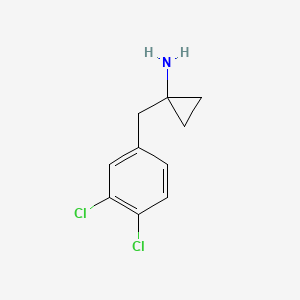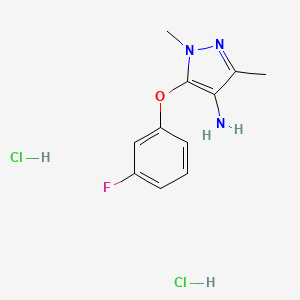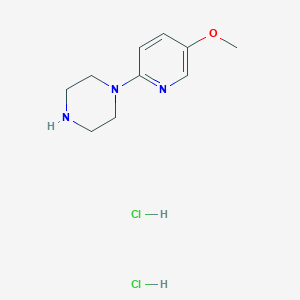
1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a methoxypyridine ring attached to a piperazine moiety, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridin-2-yl)piperazine: Similar structure with a methoxy group at a different position on the pyridine ring.
1-(3-Methoxypyridin-2-yl)piperazine: Another isomer with the methoxy group at the 3-position of the pyridine ring.
Uniqueness
1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group on the pyridine ring can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C10H17Cl2N3O |
|---|---|
Molecular Weight |
266.16 g/mol |
IUPAC Name |
1-(5-methoxypyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H |
InChI Key |
IGDNQICIZSOVIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


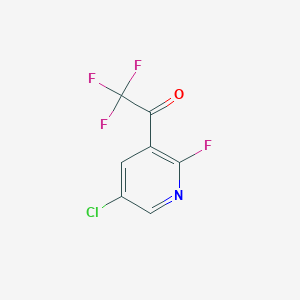
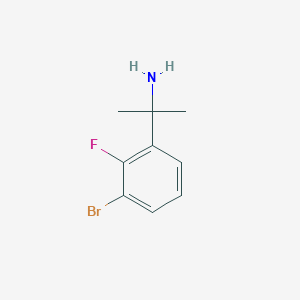

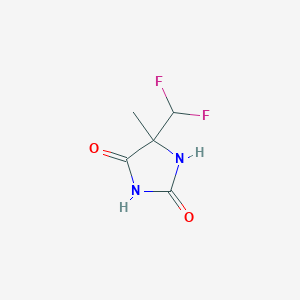
![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)
